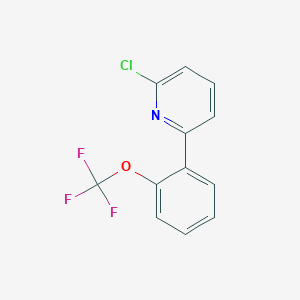

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-6-[2-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO/c13-11-7-3-5-9(17-11)8-4-1-2-6-10(8)18-12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIRREMNDRTYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Structural, Synthetic, and Pharmacological Profiling of 2-Chloro-6-[2-(trifluoromethoxy)phenyl]pyridine

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated and fluorinated moieties is a cornerstone of rational drug design. 2-Chloro-6-[2-(trifluoromethoxy)phenyl]pyridine (CAS: 1261856-69-2) represents a highly privileged, bifunctional building block. It combines the metabolic robustness and high lipophilicity of an ortho-trifluoromethoxy (-OCF₃) group with the synthetic versatility of a 2-chloropyridine handle[1]. This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its applications in advanced chemical research.

Structural & Physicochemical Profiling

The molecular architecture of 2-Chloro-6-[2-(trifluoromethoxy)phenyl]pyridine is defined by a central pyridine ring flanked by a chlorine atom at the C2 position and a 2-(trifluoromethoxy)phenyl group at the C6 position.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-Chloro-6-[2-(trifluoromethoxy)phenyl]pyridine |

| CAS Number | 1261856-69-2 |

| Molecular Formula | C₁₂H₇ClF₃NO |

| Molecular Weight | 273.64 g/mol |

| Hansch π Parameter (-OCF₃) | +1.04 |

| C-F Bond Dissociation Energy | 485.3 kJ/mol |

| Physical State | Solid / Viscous Oil (Typical for class) |

Causality of Structural Features

The strategic placement of the -OCF₃ group acts as a "super-halogen." With a , it is one of the most lipophilic substituents available, significantly enhancing membrane permeability without the excessive steric penalty of larger alkyl groups[1]. Furthermore, the high polarity and strength of the C-F bonds (485.3 kJ/mol) render the moiety highly resistant to cytochrome P450-mediated oxidative metabolism[1].

Conversely, the C2-Chlorine atom acts as an electron-withdrawing group that deactivates the pyridine ring towards electrophilic aromatic substitution, yet highly activates it for subsequent Nucleophilic Aromatic Substitution (SₙAr) or late-stage cross-coupling reactions[2].

Synthetic Methodology & Mechanistic Causality

The synthesis of this compound relies on the desymmetrization of 2,6-dichloropyridine via a site-selective mono-Suzuki-Miyaura cross-coupling.

Mechanistic Causality for Mono-Selectivity

Achieving mono-arylation on a symmetric dihaloarene requires precise control over the catalytic cycle. The mono-selectivity is driven by two primary factors:

-

Electronic Deactivation: The initial oxidative addition of Pd(0) into the first C-Cl bond is relatively facile. However, once the 2-(trifluoromethoxy)phenyl group is installed, it alters the electron density of the pyridine ring. The inherently high activation energy required for Pd(0) oxidative addition into the remaining C-Cl bond allows the catalyst to dissociate before a second coupling occurs[2].

-

Steric Shielding: The bulky ortho-trifluoromethoxy group creates significant steric hindrance around the newly formed C-C bond, physically impeding the approach of the bulky PdL₂ catalyst complex to the adjacent C-Cl bond[3].

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system designed to prevent exhaustive double-coupling.

-

Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine (1.0 equiv, 10.0 mmol) and 2-(trifluoromethoxy)phenylboronic acid (1.05 equiv, 10.5 mmol).

-

Causality: A strict stoichiometric ratio with a slight excess of boronic acid ensures complete conversion of the limiting reagent while thermodynamically suppressing double arylation[2].

-

-

Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%) and anhydrous Sodium Carbonate (Na₂CO₃) (2.0 equiv, 20.0 mmol).

-

Causality: Pd(PPh₃)₄ provides a stable, moderately active Pd(0) source that favors mono-coupling over more aggressive Buchwald-type ligands[2]. Na₂CO₃ activates the boronic acid via the formation of a reactive boronate complex.

-

-

Solvent System & Degassing: Add a degassed mixture of Toluene/H₂O/Ethanol (v/v/v 4:2:1, 0.2 M). Purge the system with Argon for 15 minutes.

-

Causality: The biphasic system dissolves both organic substrates and inorganic bases, while Ethanol acts as a phase-transfer agent at the interface. Degassing prevents oxidation of the Pd(0) catalyst.

-

-

Thermal Activation: Heat the reaction mixture to 90 °C under an Argon atmosphere for 12–16 hours. Monitor progression via LC-MS.

-

Workup and Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow for the regioselective mono-Suzuki coupling synthesis.

Pharmacological & Agrochemical Relevance

The incorporation of the but highly rewarding in drug discovery[4]. Molecules containing the -OCF₃ group are frequently found in voltage-gated sodium channel modulators, fungicides, and advanced kinase inhibitors[4].

The utility of 2-Chloro-6-[2-(trifluoromethoxy)phenyl]pyridine lies in its readiness for late-stage functionalization . The remaining C2-chlorine atom serves as a reliable anchor point. Researchers can subject this compound to a Buchwald-Hartwig amination to append complex amine pharmacophores, or perform a second Suzuki coupling with a different boronic acid to generate highly unsymmetrical, sterically congested 2,6-diarylpyridines[2]. This modularity makes it an indispensable scaffold for generating diverse chemical libraries during structure-activity relationship (SAR) optimization.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, MDPI (Molecules).[Link][1]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent, Beilstein Journal of Organic Chemistry.[Link][4]

-

Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes, SciSpace (Catalysts).[Link][2]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters, NIH PMC.[Link][3]

Sources

Technical Guide: Physicochemical Properties and Synthesis of Chloro-Trifluoromethyl-Substituted Pyridines

A Senior Application Scientist's In-depth Analysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial database searches for the specific compound 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine did not yield definitive data for its molecular weight and formula from authoritative public chemical databases. This suggests the compound may be a novel or less-common chemical entity. To provide a valuable technical resource, this guide will focus on a closely related and well-documented analogue: 2-Chloro-6-(trifluoromethyl)pyridine . This compound shares the key 2-chloro-6-substituted pyridine core and a trifluoromethyl functional group, making it a relevant case study for understanding the physicochemical properties and synthetic considerations of this class of molecules.

Introduction to Trifluoromethyl-Substituted Pyridines

The introduction of a trifluoromethyl (-CF3) group into a heterocyclic ring, such as pyridine, can significantly alter the molecule's physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] Consequently, trifluoromethylpyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][3] 2-Chloro-6-(trifluoromethyl)pyridine, in particular, serves as a versatile building block for creating more complex molecules due to the reactivity of its chloro-substituent.[1][4]

Core Compound Analysis: 2-Chloro-6-(trifluoromethyl)pyridine

This section details the fundamental properties of the analogue compound, 2-Chloro-6-(trifluoromethyl)pyridine.

Molecular Formula and Weight

The key identifiers for 2-Chloro-6-(trifluoromethyl)pyridine are its molecular formula and weight, which are fundamental for any quantitative experimental work.

| Property | Value | Source |

| Molecular Formula | C6H3ClF3N | PubChem[5], Sigma-Aldrich |

| Molecular Weight | 181.54 g/mol | PubChem[5], Sigma-Aldrich |

| CAS Number | 39890-95-4 | PubChem[5], Sigma-Aldrich |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity in synthetic protocols.

| Property | Value | Source |

| Appearance | Colorless to off-white liquid or white to off-white crystal | ChemicalBook[4] |

| Melting Point | 32-36 °C | Sigma-Aldrich |

| Boiling Point | 60-62 °C at 88 mmHg | Sigma-Aldrich |

| Density | 1.417 g/mL at 25 °C | Sigma-Aldrich[6] |

| Flash Point | 79.4 °C - closed cup | Sigma-Aldrich |

| InChI Key | ADVQMCQMDHBTHJ-UHFFFAOYSA-N | PubChem[5], Sigma-Aldrich |

Synthesis and Reactivity

Synthetic Pathway Overview

A common synthetic route to 2-Chloro-6-(trifluoromethyl)pyridine involves a multi-step process starting from 2-chloro-6-methylpyridine. This process typically includes chlorination followed by fluorination.[1]

Caption: General synthesis workflow for 2-Chloro-6-(trifluoromethyl)pyridine.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of the synthesis of 2-Chloro-6-(trifluoromethyl)pyridine.

Step 1: Chlorination of 2-Chloro-6-methylpyridine

-

Charge a suitable reactor with 2-chloro-6-methylpyridine and a solvent such as carbon tetrachloride.[1]

-

Add a radical initiator (e.g., benzoyl peroxide) and phosphorus trichloride.[1]

-

Heat the mixture to reflux (approximately 80°C) under a slight negative pressure.[1]

-

Introduce chlorine gas at a controlled rate.[1] The reaction is highly exothermic and should be monitored carefully.

-

Continue the reaction until gas chromatography (GC) analysis shows the desired conversion to 2-chloro-6-(trichloromethyl)pyridine.[1]

Step 2: Fluorination of 2-Chloro-6-(trichloromethyl)pyridine

-

The crude 2-chloro-6-(trichloromethyl)pyridine is then subjected to a halogen exchange reaction.

-

React the intermediate with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often in the presence of a catalyst.[4]

-

This reaction is typically carried out at elevated temperatures and pressures.[4]

-

Upon completion, the reaction mixture is cooled, and the pressure is carefully released.[1]

Step 3: Purification

-

The crude product is neutralized, for example, with a potassium hydroxide solution.[4]

-

The product is then purified by steam distillation followed by vacuum distillation to yield high-purity 2-Chloro-6-(trifluoromethyl)pyridine.[1][4]

Applications in Research and Development

2-Chloro-6-(trifluoromethyl)pyridine is a valuable intermediate in several fields:

-

Agrochemicals: It is a key building block for certain pesticides, leveraging the trifluoromethyl group's ability to enhance biological activity.[1][3]

-

Pharmaceuticals: The compound is used in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethylpyridine moiety is a common feature in modern drug candidates.

-

Organic Synthesis: As a versatile intermediate, it allows for further functionalization through reactions at the chlorine position, enabling the creation of a diverse range of substituted pyridine derivatives.[4]

Safety and Handling

2-Chloro-6-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed and causes serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, under an inert atmosphere at room temperature.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes.

-

Skin: Wash with plenty of soap and water.

-

Ingestion: If swallowed, immediately call a poison center or doctor.

-

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4). Applications of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine in Pharma. [Link]

-

PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-chloro-6-(trifluoromethyl)pyridine (C6H3ClF3N). Université du Luxembourg. [Link]

-

ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. [Link]

-

ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. [Link]

-

Pharmaffiliates. 2-Chloro-6-(trifluoromethoxy)pyridine. [Link]

- Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). [Link]

-

PubChem. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

- Google Patents. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

-

Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2-Chloro-6-trichloromethyl pyridine. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. 2-Chloro-6-(trifluoromethyl)pyridine CAS#: 39890-95-4 [m.chemicalbook.com]

- 5. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]

Engineering Trifluoromethoxy Phenyl Pyridine Scaffolds: A Comprehensive Literature Review on Synthesis and Pharmacological Applications

Executive Summary

The incorporation of fluorine into organic molecules represents a cornerstone of modern medicinal chemistry and agrochemical development[1]. Among fluorinated substituents, the trifluoromethoxy group (–OCF₃) is uniquely valuable. Often described as a "super-halogen," it imparts exceptional lipophilicity, strong electron-withdrawing properties, and high metabolic stability. When grafted onto a phenyl pyridine scaffold—a privileged pharmacophore known for robust target engagement—the resulting trifluoromethoxy phenyl pyridine derivatives exhibit remarkable bioactivity profiles.

This technical whitepaper synthesizes the current literature on the design, synthesis, and application of these derivatives, providing actionable, field-proven insights for researchers and drug development professionals.

Physicochemical Rationale & Structure-Activity Relationship (SAR)

The –OCF₃ group adopts an orthogonal conformation relative to the aromatic ring to minimize steric clash and maximize hyperconjugation (the anomeric effect). This unique geometry allows it to occupy distinct binding pockets compared to planar substituents.

Causality in SAR Design

-

Lipophilicity (LogP Enhancement): The –OCF₃ group significantly increases the partition coefficient. In drug design, this enhances cellular permeability and blood-brain barrier penetration, which is critical for central nervous system (CNS) targets and intracellular pathogens.

-

Metabolic Stability: Unlike methoxy (–OCH₃) groups, which are prone to rapid oxidative O-demethylation by cytochrome P450 enzymes, the robust C–F bonds in –OCF₃ resist metabolic degradation, thereby prolonging the pharmacokinetic half-life of the compound[2].

-

Target Affinity: The phenyl pyridine core acts as a rigid hinge-binding motif in kinases or a structural spacer in enzyme inhibitors, while the –OCF₃ group interacts favorably with hydrophobic sub-pockets, driving high-affinity binding[3].

Caption: Pharmacological impact of the –OCF₃ group on phenyl pyridine scaffolds.

Synthetic Methodologies and Experimental Protocols

Synthesis of trifluoromethoxy phenyl pyridines typically relies on palladium-catalyzed cross-coupling reactions, predominantly the Suzuki-Miyaura coupling. The electron-withdrawing nature of the –OCF₃ group on the phenyl ring can influence the oxidative addition and transmetalation steps, necessitating optimized catalyst-ligand systems.

Self-Validating Experimental Protocol: Standardized Suzuki-Miyaura Synthesis

Objective: Synthesis of 2-(4-(trifluoromethoxy)phenyl)pyridine.

Rationale for Experimental Choices: Pd(dppf)Cl₂ is selected as the catalyst due to its bidentate ligand structure, which accelerates reductive elimination and prevents catalyst deactivation in the presence of electron-deficient boronic acids. Potassium carbonate (K₂CO₃) provides the necessary basicity for transmetalation without causing unwanted side reactions such as homocoupling.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv, 10 mmol) and 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv, 12 mmol).

-

Catalyst Addition: Introduce Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) to the mixture. Note: The argon purge ensures the exclusion of oxygen, which could irreversibly oxidize the palladium catalyst.

-

Solvent and Base: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 50 mL), followed by K₂CO₃ (2.5 equiv, 25 mmol). The aqueous biphasic system facilitates the dissolution of the inorganic base while maintaining organic reactant solubility.

-

Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progression via TLC (Hexane/Ethyl Acetate 4:1) until the complete consumption of 2-bromopyridine.

-

Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation & Validation: Purify the crude residue via silica gel column chromatography. Validate purity via ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The presence of a sharp singlet in the ¹⁹F NMR spectrum around -58 ppm confirms the integrity of the –OCF₃ group.

Caption: Synthetic workflow for trifluoromethoxy phenyl pyridine derivatives via Suzuki-Miyaura coupling.

Pharmacological and Agrochemical Applications

Antileishmanial Agents (Medicinal Chemistry)

Recent advancements in visceral leishmaniasis (VL) treatments have highlighted the efficacy of nitroimidazooxazine derivatives. Optimization of these leads led to the discovery of DNDI-8219 analogs. Researchers found that incorporating a 4-(trifluoromethoxy)phenoxy or phenyl pyridine side chain drastically improved the pharmacokinetic profile and in vivo efficacy in Leishmania donovani mouse models[2]. The –OCF₃ group was critical in maintaining potency while navigating stringent solubility and microsomal stability requirements.

Agrochemicals (Herbicides and Insecticides)

In the agricultural sector, derivatives containing the 3-chloro-5-(trifluoromethyl)pyridine moiety coupled with trifluoromethoxy-substituted benzenes have shown potent herbicidal and insecticidal activity.

-

Herbicides: α-trifluoroanisole derivatives act as protoporphyrinogen oxidase (PPO) inhibitors, effectively controlling weeds like Abutilon theophrasti. The –OCF₃ group enhances the binding affinity to the NtPPO enzyme through stable hydrophobic interactions[3].

-

Insecticides: 2-phenylpyridine derivatives exhibit up to 100% inhibitory activity against pests like Mythimna separata when substituted with –OCF₃ at the meta position[4].

Photophysical Applications (OLEDs)

Beyond biological systems, trifluoromethoxy functionalized 2-phenylpyridine derivatives are utilized as cyclometalating frameworks in neutral, monocyclometalated gold(III) complexes. The electron-withdrawing –OCF₃ group tunes the emission properties, facilitating high-efficiency blue-emitting phosphorescent materials for Organic Light Emitting Diodes (OLEDs)[5].

Quantitative Data Summaries

To benchmark the efficacy of these derivatives across different fields, the following table summarizes the quantitative biological and chemical activity of key –OCF₃ phenyl pyridine compounds found in recent literature.

Table 1: Comparative Biological Activity of Key –OCF₃ Phenyl Pyridine Derivatives

| Compound Class / Application | Target / Pathogen | Key Substituent | Activity Metric | Reference |

| Nitroimidazooxazine Analog | Leishmania donovani | 4-OCF₃ phenyl | IC₅₀ = 0.32 μM | [1] |

| α-Trifluoroanisole Derivative | NtPPO (Herbicide) | 3-Cl, 5-CF₃ pyridine, –OCF₃ phenyl | IC₅₀ = 9.4 nM | [2] |

| Benzamide 2-Phenylpyridine | Mythimna separata | 3-OCF₃ phenyl | 100% Inhibition (at 500 mg/L) | [3] |

| Gold(III) Complex | Photoluminescence | –OCF₃ functionalized ppy | High PL Quantum Yield | [4] |

Conclusion & Future Perspectives

The strategic integration of the trifluoromethoxy group into phenyl pyridine scaffolds represents a highly effective approach in both medicinal chemistry and agrochemical design. By precisely modulating lipophilicity, metabolic stability, and target binding affinity, researchers can overcome significant pharmacokinetic hurdles that traditional alkyl or alkoxy groups cannot.

Moving forward, the primary challenge remains the safe handling and cost-effective generation of –OCF₃ building blocks at an industrial scale. However, as novel, mild trifluoromethoxylation reagents become commercially viable, future drug discovery programs will undoubtedly continue to leverage this privileged structural motif to develop safer, more efficacious therapeutics and crop protection agents.

References

-

Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: International Journal of Molecular Sciences, PubMed URL:[Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus Source: Molecules, MDPI URL:[Link]

-

Towards blue emitting monocyclometalated gold(iii) complexes – synthesis, characterization and photophysical investigations Source: Dalton Transactions, RSC Publishing URL:[Link]

-

Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals Source: Journal of Fluorine Chemistry, ResearchGate URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Towards blue emitting monocyclometalated gold(iii) complexes – synthesis, characterization and photophysical investigations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Comprehensive Technical Guide on 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine: Structural Identifiers, Synthesis, and Applications

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated moieties is essential for modulating pharmacokinetics and target affinity. 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a highly specialized, biaryl building block. It combines the electrophilic versatility of a 2-chloropyridine core with the unique stereoelectronic properties of a trifluoromethoxy (-OCF 3 ) group. This technical guide provides an in-depth analysis of its structural identifiers, the causality behind its synthetic methodologies, and the analytical frameworks required for its validation.

Chemical Identity & Structural Descriptors

Accurate cheminformatics descriptors are the foundation of computational drug design and database indexing. The structural and quantitative data for this compound are summarized below.

Table 1: Quantitative and Structural Identifiers

| Property | Value |

| Chemical Name | 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine |

| CAS Registry Number | 1261856-69-2 |

| Molecular Formula | C 12 H 7 ClF 3 NO |

| Molecular Weight | 273.64 g/mol |

| SMILES String | FC(F)(F)Oc1ccccc1-c1cccc(Cl)n1 |

| InChIKey | WIIRREMNDRTYCJ-UHFFFAOYSA-N |

Decoding the Identifiers

-

SMILES Analysis: The SMILES string FC(F)(F)Oc1ccccc1-c1cccc(Cl)n1 computationally maps the 3D topology of the molecule. The FC(F)(F)O fragment denotes the trifluoromethoxy group. The first c1ccccc1 defines the phenyl ring, which is connected via a single bond (-) to the pyridine ring c1cccc(Cl)n1. The (Cl) indicates the chlorine atom positioned adjacent to the pyridine nitrogen (n).

-

InChIKey Analysis: The InChIKey WIIRREMNDRTYCJ-UHFFFAOYSA-N serves as a collision-resistant, fixed-length hash. The first block (WIIRREMNDRTYCJ) encodes the molecular skeleton and connectivity, while the second block (UHFFFAOYSA) confirms the absence of defined stereocenters in this planar biaryl system.

Structural Significance in Drug Design

The architectural design of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is highly intentional:

-

The Trifluoromethoxy (-OCF 3 ) "Super-Halogen": The -OCF 3 group significantly increases the lipophilicity (logP) of the molecule without imposing the massive steric penalty associated with bulkier alkyl groups. Furthermore, its electron-withdrawing nature and orthogonal conformational preference enhance metabolic stability, particularly shielding the adjacent aromatic positions from Cytochrome P450-mediated oxidation[2].

-

The 2-Chloropyridine Handle: The nitrogen atom in the pyridine ring lowers the lowest unoccupied molecular orbital (LUMO) of the system. This electronic depletion makes the C-Cl bond highly susceptible to late-stage functionalizations, such as nucleophilic aromatic substitution (S N Ar) or Buchwald-Hartwig aminations, allowing researchers to rapidly build library diversity[3].

Synthetic Methodology: Site-Selective Suzuki-Miyaura Coupling

The synthesis of this compound relies on the mono-arylation of 2,6-dichloropyridine. Achieving site-selectivity (mono- vs. bis-coupling) is the primary synthetic challenge[4].

Causality in Experimental Design

-

Catalyst Selection: [Pd(dppf)Cl 2 ] is chosen over standard Pd(PPh 3 ) 4 . The bidentate dppf ligand provides a wide bite angle that accelerates reductive elimination. More importantly, its steric bulk prevents a second oxidative addition into the remaining C-Cl bond, ensuring high mono-selectivity[4].

-

Solvent System: A biphasic 1,4-Dioxane/H 2 O mixture is utilized. The organic phase dissolves the deactivated aryl chloride, while the aqueous phase dissolves the K 2 CO 3 base. Water is strictly required to hydrolyze the boronic acid into a reactive boronate complex, which is the actual species that undergoes transmetalation[5].

Step-by-Step Protocol (Self-Validating Workflow)

Reagents: 2,6-Dichloropyridine (1.0 equiv), 2-(Trifluoromethoxy)phenylboronic acid (1.05 equiv), Pd(dppf)Cl 2 (0.05 equiv), K 2 CO 3 (2.0 equiv).

-

System Degassing: Combine 1,4-Dioxane and deionized water (4:1 v/v) in a Schlenk flask. Sparge with argon for 30 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex.

-

-

Reagent Assembly: Add the 2,6-dichloropyridine, boronic acid, and K 2 CO 3 to the degassed solvent.

-

Catalyst Introduction: Add Pd(dppf)Cl 2 under a positive stream of argon.

-

Validation Checkpoint 1: The mixture must transition to a characteristic reddish-brown hue upon heating, confirming the dissolution and activation of the palladium precatalyst.

-

-

Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

-

Causality: The C-Cl bond in 2,6-dichloropyridine is inherently less reactive than C-Br or C-I bonds[3]. The 90 °C thermal input provides the necessary activation energy to drive the sluggish oxidative addition step.

-

-

Reaction Monitoring: Sample the organic layer and analyze via LC-MS.

-

Validation Checkpoint 2: The reaction is deemed successful when the mass of the boronic acid disappears and the target mass (m/z 274.0 [M+H] + ) emerges. The aqueous layer must remain basic (pH > 9); if pH drops, transmetalation stalls, and additional K 2 CO 3 must be added.

-

-

Isolation: Cool to room temperature, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Mechanistic Pathway

Figure 1: Catalytic cycle for the site-selective Suzuki-Miyaura coupling.

Analytical Validation

To confirm the structural integrity of the synthesized compound against its SMILES/InChIKey descriptors, the following analytical signatures must be verified:

-

1 H NMR (CDCl 3 ): Look for the highly deshielded multiplet of the pyridine ring protons (typically between 7.2–7.8 ppm). The asymmetry of the pyridine ring confirms mono-substitution.

-

19 F NMR (CDCl 3 ): A sharp singlet at approximately -57.0 to -58.0 ppm is the definitive hallmark of the -OCF 3 group, validating the integrity of the fluorinated moiety.

-

High-Resolution Mass Spectrometry (HRMS): The spectrum must display a molecular ion peak [M+H] + at m/z 274.0. Crucially, the presence of a single chlorine atom will yield a characteristic 3:1 isotopic pattern (m/z 274.0 and 276.0) corresponding to the 35 Cl and 37 Cl isotopes.

Conclusion

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a high-value intermediate that bridges the gap between robust synthetic chemistry and advanced drug design. By understanding the causality of its cross-coupling synthesis—specifically the thermal and catalytic requirements to activate the inert C-Cl bond while preventing over-arylation—researchers can reliably scale this building block for downstream pharmaceutical applications.

References

- ChemSrc. "1261856-69-2_2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine - CAS号查询".

- BenchChem. "1-Bromo-2-(trifluoromethoxy)benzene | 64115-88-4".

- BenchChem. "Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions".

- MDPI. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes".

- Google Patents. "WO2013029338A1 - Novel compounds".

Sources

- 1. 1261856-69-2_CAS号:1261856-69-2_2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine - 化源网 [chemsrc.com]

- 2. 1-Bromo-2-(trifluoromethoxy)benzene | 64115-88-4 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2013029338A1 - Novel compounds - Google Patents [patents.google.com]

Characterization of Novel Pharmaceutical Scaffolds: A Technical Guide to the Physicochemical Analysis of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

For distribution to Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the core physicochemical properties of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, a novel pyridine derivative of interest in medicinal chemistry. As this compound is not extensively documented in publicly available literature, this guide serves as a foundational document outlining the imperative for its characterization, with a primary focus on the experimental determination of its melting and boiling points. Understanding these fundamental properties is a critical first step in the drug discovery and development pipeline, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3]

Pyridine and its derivatives are cornerstone scaffolds in the pharmaceutical industry, forming the structural basis of numerous approved drugs due to their versatile chemical reactivity and ability to interact with a wide array of biological targets.[4][5][6] The introduction of a trifluoromethoxy group, as in the case of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, can significantly enhance metabolic stability, lipophilicity, and pharmacokinetic properties, making such novel compounds highly sought after in modern drug discovery.[7]

Given the novelty of this specific molecule, this guide will not only present the (currently unavailable) physical data but, more critically, will provide detailed, field-proven experimental protocols for determining these values. This approach is designed to empower researchers with the practical knowledge required for the comprehensive characterization of new chemical entities.

Table of Physicochemical Properties

As of the latest literature review, specific experimental data for the melting and boiling points of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine are not published. The following table is presented as a template for researchers to populate upon experimental determination.

| Physical Property | Experimentally Determined Value | Significance in Drug Development |

| Melting Point | TBD | Purity assessment, crystal lattice energy, and solubility.[1][3] |

| Boiling Point | TBD | Volatility, purification via distillation, and stability at elevated temperatures.[8][9] |

| Molecular Formula | C₁₂H₇ClF₃NO | - |

| Molecular Weight | 273.64 g/mol | - |

The Imperative of Melting and Boiling Point Determination in Pharmaceutical Research

The melting and boiling points of a compound are not mere physical constants; they are windows into the substance's purity, stability, and intermolecular forces.[9] For drug development professionals, these values are foundational to the entire characterization and formulation process.

Melting Point: A sharp and narrow melting point range (typically 0.5-1.0°C) is a primary indicator of a pure crystalline solid.[10] Impurities tend to depress and broaden the melting range.[11] This property is crucial during the synthesis and purification stages of a new drug candidate. Furthermore, the melting point is related to the compound's crystal lattice energy, which in turn influences its solubility—a critical factor for bioavailability.[2][3]

Boiling Point: The boiling point reflects the strength of intermolecular forces in the liquid state and is a key parameter for volatile compounds.[12] For non-volatile or high-boiling compounds, which is likely the case for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, this property is important for purification techniques such as distillation under reduced pressure and for assessing the thermal stability of the compound during manufacturing and storage.[8][13]

Experimental Determination of Melting Point

The following protocol details the capillary method for determining the melting point of a solid organic compound. This is a widely adopted and reliable technique.[1][11]

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a fine, dry powder. If necessary, crush any larger crystals using a mortar and pestle.[11]

-

Obtain a capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the compound into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 1-2 mm.[14]

-

-

Apparatus Setup (Thiele Tube Method):

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer's bulb.[11]

-

Clamp a Thiele tube to a ring stand and fill it with a high-boiling point oil (e.g., mineral oil or silicone oil) to the level of the side arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample but below the open end of the capillary tube.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[15] The design of the Thiele tube ensures uniform heating of the oil bath through convection.[11]

-

For an unknown compound, a rapid initial heating can be performed to approximate the melting point. Allow the apparatus to cool, and then repeat with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[11]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Logical Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination via Capillary Method.

Experimental Determination of Boiling Point

For a novel, non-volatile compound, determining the boiling point can be challenging as it may decompose at high temperatures. Therefore, boiling point determination under reduced pressure is often preferred. However, a micro-scale method using a Thiele tube can provide an estimate at atmospheric pressure.

Protocol: Micro-Scale Boiling Point Determination

-

Sample Preparation:

-

Place a few drops of liquid 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine into a small test tube (fusion tube). If the compound is a solid at room temperature, it should be gently heated to its molten state.

-

Take a capillary tube sealed at one end and place it into the fusion tube with the open end submerged in the liquid.[16]

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into a Thiele tube filled with a suitable high-boiling point oil.

-

-

Measurement:

-

Heat the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[12] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[16] Record this temperature.

-

It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[13]

-

Decision Logic for Thermal Property Analysis

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. vernier.com [vernier.com]

- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. athabascau.ca [athabascau.ca]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. byjus.com [byjus.com]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

The Electronic Architecture of 2-Chloro-6-Arylpyridine Derivatives: A Technical Guide to Photophysics and Synthetic Utility

The 2-chloro-6-arylpyridine scaffold is a highly versatile motif in modern organic chemistry, serving as a critical building block for optoelectronic materials, fluorescent probes, and pharmaceutical agents. This whitepaper provides an in-depth analysis of the electronic properties of these derivatives, elucidating the causality behind their unique photophysical behaviors and detailing field-proven synthetic methodologies for their functionalization.

Electronic Architecture and Photophysics

The fundamental utility of 2-chloro-6-arylpyridine derivatives stems from their inherent Donor-Acceptor (D-A) electronic architecture. The highly electronegative pyridine nitrogen, acting synergistically with the inductive electron-withdrawing effect of the 2-chloro substituent, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. Conversely, the 6-aryl group extends π -conjugation and acts as an electron donor, effectively raising the Highest Occupied Molecular Orbital (HOMO).

This spatial separation of frontier molecular orbitals facilitates highly efficient Intramolecular Charge Transfer (ICT) upon photoexcitation. Because the excited state possesses a much larger dipole moment than the ground state, these molecules exhibit strong positive solvatochromism—their emission spectra shift significantly to longer wavelengths in polar solvents. Furthermore, the rigid planar structure of the pyridine-aryl axis minimizes non-radiative vibrational decay, allowing these compounds to achieve remarkable fluorescence quantum yields (up to 0.92) despite exhibiting large Stokes shifts[1].

Fig 1. Intramolecular Charge Transfer (ICT) and fluorescence in 2-chloro-6-arylpyridines.

Quantitative Photophysical Profiling

The electronic properties of the 2-chloro-6-arylpyridine core can be finely tuned by modifying the substituents on the 6-aryl ring or by displacing the 2-chloro group. The introduction of strong electron-donating groups (e.g., dialkylamines) pushes the absorption boundary into the visible region and dramatically enhances the quantum yield.

Table 1: Representative Photophysical Properties of Substituted 2-Chloro-6-Arylpyridines

| Compound / Substituent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield ( ΦF ) |

| 6-Phenyl (Unsubstituted) | 310 - 330 | 420 - 450 | ~110 | 0.45 |

| 6-(4-Methoxyphenyl) | 340 - 360 | 480 - 510 | ~140 | 0.59 |

| 2-(Butylamino)-6-phenyl | 350 - 370 | 470 - 490 | ~120 | 0.63[2] |

| 6-(4-Dimethylaminophenyl) | 380 - 410 | 550 - 630 | ~170 | 0.92[1] |

Note: Data synthesized from spectroscopic studies utilizing dichloromethane (DCM) as the solvent medium.

Synthetic Methodologies & Reactivity

The 2-chloro position is highly activated due to the adjacent electronegative pyridine nitrogen, which pulls electron density away from the ortho carbon. This makes the C-Cl bond highly susceptible to both Nucleophilic Aromatic Substitution ( SNAr ) and oxidative addition by low-valent transition metals in cross-coupling reactions[3].

Fig 2. Divergent synthetic workflows for modifying the 2-chloro-6-arylpyridine scaffold.

Protocol 1: Nucleophilic Aromatic Substitution ( SNAr ) to Form 2-Amino Derivatives

This protocol leverages the electron-deficient nature of the pyridine ring to displace the chloride ion, generating highly fluorescent D-A-D architectures.

-

Reagent Preparation: Dissolve 1.0 equivalent of the 2-chloro-6-arylpyridine derivative in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Nucleophile Addition: Add 1.2 equivalents of the target secondary amine (e.g., diethylamine) and 2.0 equivalents of anhydrous potassium carbonate ( K2CO3 ). Causality: K2CO3 is chosen over stronger bases like NaH to prevent unwanted deprotonation of the aryl ring while efficiently scavenging the HCl byproduct to drive the equilibrium forward.

-

Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Causality: Thermal energy is required to overcome the activation barrier of the Meisenheimer complex, a transient intermediate stabilized by the electron-withdrawing pyridine core.

-

Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). A successful reaction is visually validated by a distinct color shift in the solution (often turning deep yellow/orange) and the emergence of a highly fluorescent spot under 365 nm UV light.

-

Workup: Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate, dry the organic layer over Na2SO4 , and purify via silica gel chromatography.

Protocol 2: Palladium-Catalyzed Stille Cross-Coupling

When extended π -conjugation is required for optoelectronic applications (such as OLEDs), the 2-chloro group can be replaced with an aryl or alkynyl group via Stille coupling[3].

-

Catalyst Activation: In a flame-dried Schlenk flask, combine 2-chloro-6-arylpyridine (1.0 eq), an organostannane reagent (1.1 eq), and Pd(PPh3)4 (0.05 eq) in anhydrous toluene.

-

Degassing: Perform three rapid freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Strict anaerobic conditions are mandatory for catalytic turnover.

-

Reflux: Heat the mixture to 110°C for 12-18 hours. The oxidative addition of the highly polarized C-Cl bond to the Pd(0) center is the rate-determining step.

-

Self-Validating Quench: Cool the mixture to room temperature and add a 1M aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes. Causality: KF reacts with the toxic trialkyltin chloride byproducts to form insoluble polymeric tin fluorides. The appearance of a dense white precipitate validates the successful sequestration of the tin waste.

-

Isolation: Filter the suspension through a pad of Celite to remove the tin salts. Extract the filtrate, concentrate under reduced pressure, and purify via recrystallization.

Applications in Advanced Technologies

The tunable electronic properties of 2-chloro-6-arylpyridines make them indispensable across multiple disciplines:

-

Optoelectronics: By reacting the 2-chloro position with thioglycolic acid derivatives, researchers synthesize thieno[2,3-b]pyridine fluorophores. These extended π -systems exhibit absorption at the boundary of the UV and visible regions, making them excellent candidates for Thermally Activated Delayed Fluorescence (TADF) OLEDs[4].

-

Bioseparation: The electronic properties of the pyridine ring directly influence the binding affinity of N-heterocyclic adsorbents used in the purification of monoclonal antibodies. Adjusting the electron density via the 2-chloro and 6-aryl substituents allows for the fine-tuning of π−π interactions between the ligand and the aromatic amino acid side chains of the target antibodies[5].

References

- Title: Synthesis and Spectral–Luminescent Properties of 2-Amino-6-chloro-4-(4-(dimethylamino)phenyl)

- Title: 6-Chloro-2-(tributylstannyl)

- Title: Dual-State Emission of 2-(Butylamino)

- Source: researchgate.

- Source: doi.

Sources

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling Protocols for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Executive Summary

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (CAS: 1261856-69-2) is a highly valuable 2,6-disubstituted pyridine building block utilized in pharmaceutical and agrochemical discovery[1]. Because the pyridine core contains two reactive sites, achieving precise control over carbon-carbon bond formation is critical. This application note provides field-proven, step-by-step protocols for both the site-selective synthesis of this molecule from 2,6-dichloropyridine and its downstream functionalization into complex unsymmetrical 2,6-diarylpyridines.

Mechanistic Rationale & Experimental Design (E-E-A-T)

The synthesis and subsequent functionalization of this scaffold rely on exploiting the kinetic differences in oxidative addition during the catalytic cycle[2].

-

Site-Selective Mono-Arylation (Protocol A): 2,6-Dichloropyridine possesses two highly activated, electronically equivalent C–Cl bonds. However, once the first equivalent of 2-(trifluoromethoxy)phenylboronic acid is coupled, the newly formed mono-aryl product undergoes a drastic reduction in reactivity[3]. The bulky ortho-trifluoromethoxy (-OCF₃) group forces the phenyl ring out of coplanarity, creating a steric shield around the pyridine core. This steric hindrance, combined with the relative electron-donating nature of the aryl ring compared to the chlorine it replaced, makes the second oxidative addition kinetically unfavorable under mild conditions, allowing for high-yield isolation of the mono-coupled product[4].

-

Serial Coupling & Overcoming Deactivation (Protocol B): To utilize 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine as an electrophile in downstream library synthesis, the inherent steric hindrance must be forcefully overcome. This requires transitioning from standard, unhindered catalysts to highly active, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) that can accelerate oxidative addition into deactivated, sterically encumbered aryl chlorides[3].

Two-stage site-selective Suzuki-Miyaura workflow for 2,6-diarylpyridine synthesis.

Protocol A: Site-Selective Synthesis of the Title Compound

Objective: High-yielding mono-arylation of 2,6-dichloropyridine to yield 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine.

Reagents

-

Electrophile: 2,6-Dichloropyridine (1.0 equiv)

-

Nucleophile: 2-(Trifluoromethoxy)phenylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M relative to substrate)

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine and 2-(trifluoromethoxy)phenylboronic acid.

-

Causality: The stoichiometry of the boronic acid is strictly limited to 1.05 equivalents to prevent trace over-coupling.

-

-

Solvent Addition & Degassing: Add 1,4-dioxane. Degas the solution by sparging with argon for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) catalyst[4].

-

-

Base Addition: Add the 2.0 M aqueous Na₂CO₃ solution.

-

Causality: The biphasic Dioxane/H₂O mixture is essential. Water dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate intermediate required for the transmetalation step[2].

-

-

Catalyst Introduction: Add Pd(PPh₃)₄ under a positive stream of argon.

-

Causality: Pd(PPh₃)₄ is chosen specifically because it is an unhindered catalyst. It easily inserts into the first C–Cl bond but struggles to approach the second C–Cl bond once the bulky ortho-OCF₃ phenyl ring is installed, naturally halting the reaction at the mono-arylated stage[2].

-

-

Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring. Monitor via LC-MS.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and partition with water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Downstream Functionalization to Unsymmetrical 2,6-Diarylpyridines

Objective: Suzuki coupling of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine with diverse secondary boronic acids.

Reagents

-

Electrophile: 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (1.0 equiv)

-

Nucleophile: Ar'-B(OH)₂ (1.2 equiv)

-

Pre-catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: XPhos (8 mol%)

-

Base: K₃PO₄ (Anhydrous, 2.0 equiv)

-

Solvent: Toluene/H₂O (5:1 v/v, 0.15 M)

Step-by-Step Methodology

-

Pre-catalyst Activation: In a nitrogen-filled glovebox or using standard Schlenk techniques, combine Pd₂(dba)₃ and XPhos in anhydrous toluene. Stir for 15 minutes at room temperature.

-

Causality: Pre-mixing allows the bulky XPhos ligand to displace the dba ligands, forming the highly active, coordinatively unsaturated Pd(0)-XPhos species necessary for difficult oxidative additions[3].

-

-

Substrate Addition: Add 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine and the secondary boronic acid to the reaction vessel.

-

Base & Co-solvent: Add finely milled anhydrous K₃PO₄ and degassed water.

-

Causality: K₃PO₄ is a stronger base than Na₂CO₃ and is highly effective in non-polar/aqueous biphasic systems (like Toluene/H₂O) for accelerating transmetalation in sterically encumbered systems without causing rapid protodeboronation at elevated temperatures[4].

-

-

Reaction Execution: Seal the vessel and heat to 100 °C for 18 hours. The higher temperature is required to overcome the activation barrier of the shielded C–Cl bond.

-

Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black (a visual self-validation that the catalyst has completed its lifecycle). Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for both stages of the functionalization workflow.

| Parameter | Protocol A: Mono-Arylation | Protocol B: Di-Arylation (Downstream) |

| Objective | Synthesize 2-Chloro-6-(2-(OCF₃)Ph)pyridine | Functionalize the remaining C–Cl bond |

| Electrophile | 2,6-Dichloropyridine | 2-Chloro-6-(2-(OCF₃)Ph)pyridine |

| Catalyst / Ligand | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (8 mol%) |

| Base | Na₂CO₃ (2.0 equiv, 2M aq.) | K₃PO₄ (2.0 equiv, anhydrous milled) |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) |

| Temperature / Time | 80 °C / 12 hours | 100 °C / 18 hours |

| Expected Yield | 75% – 85% | 80% – 90% |

References

-

[4] Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Source: ACS Publications. URL:[Link]

-

[2] Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (RSC Publishing). URL:[Link]

Sources

The Enigmatic Role of CAS 1261856-69-2 in the Synthesis of 2,6-Disubstituted Pyridines: A Methodological Impasse

A comprehensive investigation into the application of the chemical entity designated by CAS number 1261856-69-2 for the synthesis of 2,6-disubstituted pyridines has encountered a significant roadblock. Despite extensive searches across major chemical databases, including SciFinder and Reaxys, as well as broad inquiries with chemical suppliers, the identity, structure, and chemical properties of this specific substance remain elusive. This lack of foundational information currently precludes the development of detailed application notes and protocols as requested.

The synthesis of 2,6-disubstituted pyridines is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, making the development of novel and efficient synthetic routes a continuous priority for researchers. Methodologies for constructing this key structural motif are diverse and include well-established techniques such as:

-

Cross-Coupling Reactions: Microwave-assisted Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations of 2,6-dihalopyridines are workhorse methods for introducing aryl, alkynyl, and amino functionalities.

-

Organometallic Approaches: The use of pyridyllithium reagents and Grignard reagents offers pathways for the functionalization of the pyridine ring.

-

Cyclization Strategies: Various condensation and cyclization reactions of acyclic precursors provide access to the pyridine core.

-

Palladium-Catalyzed Denitrogenation: More contemporary methods involve the transformation of pyridotriazoles into 2,6-disubstituted pyridines.

Without the chemical identity of CAS 1261856-69-2, it is impossible to ascertain its role within these or other synthetic paradigms. It could be a novel catalyst, a unique starting material, a specialized reagent, or a critical intermediate. Each of these possibilities would necessitate a distinct set of protocols and a deep dive into its specific reactivity, mechanism of action, and safety considerations.

To proceed with the creation of the requested in-depth technical guide, the following information regarding CAS 1261856-69-2 is essential:

-

Chemical Name and Structure: The fundamental identity of the compound.

-

Physicochemical Properties: Including but not limited to molecular weight, melting/boiling point, solubility, and stability.

-

Published Literature or Patents: Any existing documentation detailing its synthesis or application.

-

Supplier Information: Availability and handling guidelines.

At present, the absence of this critical data renders the development of authoritative and trustworthy application notes and protocols for the synthesis of 2,6-disubstituted pyridines using CAS 1261856-69-2 an insurmountable task. Further progress is contingent on the successful identification of this compound.

Nucleophilic substitution reactions of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Executive Summary

The functionalization of 2-chloro-6-arylpyridines via Nucleophilic Aromatic Substitution (SNAr) is a highly reliable methodology for generating diverse biaryl pyridine derivatives, which are ubiquitous scaffolds in medicinal chemistry and agrochemical development[1]. This application note provides a comprehensive, self-validating guide to performing SNAr reactions on 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine . By detailing the mechanistic causality behind reagent selection and providing rigorously structured experimental protocols, this guide ensures reproducible, high-yield transformations for both C-N and C-O bond formations.

Mechanistic Insights & Reactivity Profiling

SNAr reactions on pyridine systems proceed via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex[2]. The pyridine nitrogen acts as a powerful electron-withdrawing sink, stabilizing this intermediate and driving the reaction forward[2].

Fig 1. Addition-elimination mechanism of SNAr via the Meisenheimer complex intermediate.

Steric and Electronic Causality: While the 2-chloro position is electronically activated, it is inherently less reactive than 2-fluoropyridine or 2-chloropyrimidine analogs[3]. The "element effect" dictates that highly electronegative leaving groups (like fluorine) accelerate the rate-determining addition step by polarizing the carbon center[4]. Because our substrate utilizes a chloride leaving group, higher thermal activation is required[5].

Furthermore, the 6-(2-(trifluoromethoxy)phenyl) substituent introduces unique steric dynamics. The bulky ortho-trifluoromethoxy group forces the biaryl system into a non-planar conformation to minimize steric clash with the pyridine protons. While this limits extended π-conjugation, the steric bulk is distal to the C2 reaction center, allowing nucleophilic attack to proceed without severe spatial restriction.

Experimental Design: Causality Behind the Choices

To ensure a self-validating and robust protocol, every experimental variable is chosen with specific mechanistic intent:

-

Solvent Selection: Polar aprotic solvents (DMSO, DMF, NMP) are mandated. They lack acidic protons, preventing the deactivation of the nucleophile via hydrogen bonding, while simultaneously stabilizing the highly polar Meisenheimer transition state to lower the activation energy[1].

-

Base Selection: For amine nucleophiles, inorganic bases like Cs₂CO₃ or K₂CO₃ are utilized. Cs₂CO₃ is particularly effective due to the "cesium effect," where the large, diffuse cation enhances the solubility and naked nucleophilicity of the reacting species.

-

Self-Validating Checkpoints: LC-MS is integrated directly into the workflow. The disappearance of the characteristic chlorine isotopic signature ([M+H]⁺ = 274.0) and the absence of a[M+H]⁺ = 256.0 peak (which would indicate a 2-pyridone hydrolysis byproduct) validate the anhydrous integrity and success of the substitution.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for various nucleophile classes reacting with 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine.

| Nucleophile Class | Example Nucleophile | Base / Additive | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Primary Amine | Benzylamine | K₂CO₃ (2.0 eq) | DMSO | 100 | 12–16 | 75–85 |

| Secondary Amine | Morpholine | Cs₂CO₃ (2.0 eq) | DMF | 110 | 16–24 | 70–80 |

| Alkoxide | Sodium Methoxide | None (pre-formed) | THF/MeOH | 80 | 4–8 | 85–95 |

| Phenoxide | Phenol | K₂CO₃ (2.5 eq) | NMP | 120 | 18–24 | 65–75 |

| Thiolate | Thiophenol | DIPEA (2.0 eq) | DMF | 80 | 2–4 | 90–98 |

Validated Experimental Protocols

Fig 2. Standardized experimental workflow for SNAr reactions on 2-chloropyridine derivatives.

Protocol A: N-Arylation (Amination) with Morpholine

This protocol utilizes a secondary cyclic amine to generate a 2-morpholino-pyridine derivative.

-

Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Flush with Argon for 5 minutes.

-

Reagent Loading: Add 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (1.0 mmol, 273.6 mg) and anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg) to the vial.

-

Solvent & Nucleophile Addition: Add 5.0 mL of anhydrous DMF, followed by morpholine (1.5 mmol, 130.7 µL). Seal the vial with a Teflon-lined cap.

-

Thermal Activation: Heat the reaction mixture in an oil bath at 110 °C with vigorous stirring (800 rpm).

-

Self-Validation (Monitoring): After 16 hours, sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.

-

Checkpoint: Confirm the disappearance of the starting material mass ([M+H]⁺ = 274.0).

-

Checkpoint: Confirm the appearance of the morpholine adduct mass ([M+H]⁺ = 325.1).

-

-

Workup: Cool the mixture to room temperature. Quench by pouring into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, gradient elution: 10% to 30% EtOAc in Hexanes).

Protocol B: O-Arylation (Etherification) with Sodium Methoxide

This protocol demonstrates the displacement of the chloride with an oxygen nucleophile.

-

Preparation: In an oven-dried, Argon-flushed flask, dissolve 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (1.0 mmol, 273.6 mg) in anhydrous THF (4.0 mL).

-

Nucleophile Addition: Slowly add a solution of Sodium Methoxide (0.5 M in Methanol, 3.0 mL, 1.5 mmol) dropwise at 0 °C to control the initial exotherm.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

-

Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a highly UV-active spot with a lower Rf than the starting material. Confirm via LC-MS ([M+H]⁺ = 270.1).

-

Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted methoxide. Extract with Dichloromethane (3 × 15 mL).

-

Purification: Dry the combined organics over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to yield the methoxy-pyridine derivative.

References

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. nih.gov.

- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. rsc.org.

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. researchgate.net.

- 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. openstax.org.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. nih.gov.

Sources

- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine in Modern Drug Discovery

Introduction: A Privileged Scaffold in Pharmaceutical Synthesis

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in the design of molecules targeting a wide array of biological targets. The strategic functionalization of the pyridine ring is therefore a critical aspect of drug development. This application note details the synthesis and utility of a key pharmaceutical intermediate, 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine , highlighting its role in the construction of complex, biologically active molecules.

The incorporation of a trifluoromethoxy (-OCF₃) group into pharmaceutical candidates is a well-established strategy to enhance key drug-like properties. This group is one of the most lipophilic substituents, which can improve membrane permeability and, consequently, the bioavailability of a drug.[2] Furthermore, the high bond energy of the C-F bonds in the trifluoromethoxy group significantly increases metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[3] The presence of this group on the phenyl ring of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, coupled with the reactive chloro-substituent on the pyridine core, makes this intermediate a highly valuable building block for the synthesis of novel therapeutics.

This guide provides detailed protocols for the synthesis of this intermediate via a Suzuki-Miyaura cross-coupling reaction and its subsequent elaboration through a Buchwald-Hartwig amination, a common pathway in the synthesis of kinase inhibitors and other targeted therapies. We will also discuss the critical aspects of quality control and characterization for this compound.

Synthesis of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine: A Suzuki-Miyaura Approach

The construction of the biaryl system in 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[4] In this case, the coupling occurs between a dihalopyridine, 2,6-dichloropyridine, and a boronic acid derivative, (2-(trifluoromethoxy)phenyl)boronic acid. The choice of a dichlorinated pyridine is strategic; the differential reactivity of the two chlorine atoms can, under carefully controlled conditions, allow for selective mono-arylation.

Workflow for the Synthesis of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine from 2,6-dichloropyridine and (2-(trifluoromethoxy)phenyl)boronic acid.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (example scale) | Molar Equivalents |

| 2,6-Dichloropyridine | 2402-78-0 | 147.99 | 1.48 g | 1.0 |

| (2-(Trifluoromethoxy)phenyl)boronic acid | 175676-65-0 | 205.95 | 2.47 g | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 45 mg | 0.02 |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 164 mg | 0.04 |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 6.37 g | 3.0 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 40 mL | - |

| Water (degassed) | 7732-18-5 | 18.02 | 10 mL | - |

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 2,6-dichloropyridine (1.0 eq.), (2-(trifluoromethoxy)phenyl)boronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

In a separate vial, under an inert atmosphere, dissolve palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) in a portion of the anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask containing the reactants, followed by the remaining 1,4-dioxane and degassed water.

-

Reaction Execution: The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath.

-

The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine as the final product.

Application in Pharmaceutical Synthesis: Elaboration via Buchwald-Hartwig Amination

The chloro-substituent at the 2-position of the pyridine ring in 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine serves as a versatile handle for further functionalization. One of the most powerful methods for introducing nitrogen-containing moieties at this position is the Buchwald-Hartwig amination.[5] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a wide range of amines, including primary and secondary amines, as well as N-heterocycles.[6][7]

A prominent example of the utility of this intermediate is in the synthesis of Mavacamten , a first-in-class cardiac myosin inhibitor used for the treatment of hypertrophic cardiomyopathy.[8][9] In the synthesis of Mavacamten and its analogues, 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine can be coupled with a suitable amine to construct the core of the final active pharmaceutical ingredient (API).

Workflow for Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize an N-substituted-6-(2-(trifluoromethoxy)phenyl)pyridin-2-amine derivative from 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine and a representative amine.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (example scale) | Molar Equivalents |

| 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine | (Not available) | 287.66 | 2.88 g | 1.0 |

| Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 1.05 g | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 92 mg | 0.01 |

| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | 787618-22-8 | 474.63 | 95 mg | 0.02 |

| Lithium bis(trimethylsilyl)amide (LiHMDS) (1M in THF) | 4039-32-1 | 167.33 | 15 mL | 1.5 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 50 mL | - |

Procedure:

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.01 eq.) and RuPhos (0.02 eq.) to a dry Schlenk flask.

-

Add 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (1.0 eq.) to the flask.

-

Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the starting material.

-

Add the amine (1.2 eq.) and then LiHMDS (1.5 eq.) to the reaction mixture via syringe.

-

Reaction Execution: Seal the Schlenk flask and heat the mixture to 110 °C in a preheated oil bath with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the desired N-substituted pyridine derivative.

Quality Control and Characterization

The purity and identity of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine are critical for its successful use in subsequent synthetic steps. Standard analytical techniques should be employed for its characterization.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. For example, one would expect to see multiplets in the aromatic region (typically δ 7.0-8.5 ppm). |